CYP2C8 Inhibition: Gomisin B Demonstrates 3-Fold Greater Potency than Gomisin A and Gomisin N
In a direct head-to-head comparison of six Schisandra lignans in human liver microsomes, Gomisin B exhibited potent inhibition of CYP2C8-mediated amodiaquine O-demethylase activity with an IC50 of 10.9 µM [1]. This was 2.7-fold more potent than Gomisin C (IC50 = 16.5 µM) and substantially more potent than Gomisin A and Gomisin N, both of which showed IC50 values >29 µM due to the absence of the bulky group at the C-6 position [1].
| Evidence Dimension | CYP2C8 inhibition IC50 |
|---|---|
| Target Compound Data | 10.9 µM |
| Comparator Or Baseline | Gomisin A: >29 µM; Gomisin N: >29 µM; Gomisin C: 16.5 µM |
| Quantified Difference | Gomisin B is ≥2.7-fold more potent than Gomisin A and Gomisin N |
| Conditions | Human liver microsomes; amodiaquine O-demethylase assay |
Why This Matters
This differential CYP2C8 inhibition profile is critical for researchers designing drug interaction studies or evaluating hepatotoxicity mechanisms, as Gomisin B cannot be substituted with Gomisin A or N without altering the experimental outcome.
- [1] Jeon, J. S., Oh, S. J., Lee, J. Y., Ryu, C. S., Kim, Y. M., Lee, B. H., ... & Kim, S. K. (2021). Inhibitory effects of Schisandra lignans on cytochrome P450s and uridine 5′-diphospho-glucuronosyl transferases in human liver microsomes. Pharmaceutics, 13(3), 371. View Source
